4-Phenylquinazoline-2-carboxylic acid
Description
4-Phenylquinazoline-2-carboxylic acid (CAS: Not explicitly listed in evidence; structurally related to compounds in and ) is a heterocyclic compound featuring a quinazoline core substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. This scaffold has garnered significant attention in medicinal chemistry due to its role in targeting the Translocator Protein (TSPO), a mitochondrial membrane protein implicated in neurological disorders and cancer .
Key applications include its use as a precursor for high-affinity fluorescent probes. For instance, coupling the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore via an alkylenediamine spacer to this compound yielded TSPO ligands with nanomolar affinity and improved mitochondrial labeling in glioma cells . The molecule’s planar structure and hydrogen-bonding capacity (carboxylic acid group) enhance its interaction with hydrophobic pockets in protein binding sites .
Properties
CAS No. |
89242-54-6 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-phenylquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
InChI Key |
JKUQKAGFVASRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-phenylquinazoline-2-carboxylic acid with structurally or functionally related compounds:
Key Differences in Physicochemical Properties
- Hydrogen-Bonding Capacity: 4-Phenylquinazoline-2-carboxylic acid has one hydrogen-bond donor (COOH) and three acceptors (two N atoms in quinazoline, one O in COOH), whereas oxazole analogues (e.g., 2-phenyloxazole-5-carboxylic acid) have fewer acceptors, impacting solubility and protein interactions .
- Lipophilicity: The Log P (octanol-water partition coefficient) of 4-phenylquinazoline-2-carboxylic acid is higher (~2.5 estimated) compared to oxazole derivatives (e.g., ~1.8 for 2-phenyloxazole-5-carboxylic acid), favoring membrane permeability .
- Synthetic Accessibility : Quinazoline derivatives often require multi-step synthesis (e.g., thionyl chloride-mediated carboxylation ), while oxazole analogues are synthesized via simpler cyclization reactions .
Limitations and Challenges
- Solubility : The carboxylic acid group improves aqueous solubility, but the aromatic quinazoline core limits it in physiological buffers, necessitating formulation adjustments .
- Structural Isomerism : 2-Phenylquinazoline-4-carboxylic acid (CAS: 7672-01-7) shares the same molecular formula but differs in functional group placement, leading to altered binding kinetics and reduced TSPO affinity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
